9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride

Vue d'ensemble

Description

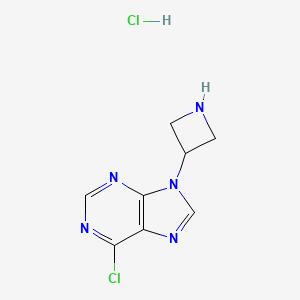

9-(Azetidin-3-yl)-6-chloro-9H-purine hydrochloride: is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of an azetidine ring attached to the purine structure, along with a chlorine atom at the 6th position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The azetidine ring is then coupled with a purine derivative through a series of reactions, including halogenation and nucleophilic substitution, to introduce the chlorine atom at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the C6 Position

The chlorine atom at C6 undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxy groups, or thiols, forming C-N, C-O, or C-S bonds. This reaction is pivotal for generating analogs with modified biological activity.

Mechanism : The electron-deficient purine ring facilitates attack by nucleophiles at C6. Basic conditions deprotonate intermediates, stabilizing the transition state .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling C-C bond formation.

Suzuki-Miyaura Coupling

| Conditions | Boronic Acid | Product | Yield | Citations |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, 100°C | Arylboronic acids | 6-arylpurine derivatives | Up to 94% |

Example : Reaction with 4-bromopyrazole under Suzuki conditions yields biaryl derivatives, expanding structural diversity .

Functionalization of the Azetidine Ring

The azetidine ring undergoes modifications such as aza-Michael additions or alkylation, leveraging its strained three-membered structure.

Note : The azetidine’s ring strain enhances reactivity in nucleophilic or electrophilic reactions .

Oxidation and Reduction

-

Oxidation : The azetidine ring can be oxidized to form azetidine N-oxide derivatives using hydrogen peroxide (H₂O₂).

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces unsaturated bonds in substituents without affecting the purine core.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocycles. Limited data exists, but analogous purines show feasibility.

Hydrolysis

Under acidic or basic conditions, the purine ring hydrolyzes to form xanthine or uric acid derivatives. For example:

-

Basic Hydrolysis : NaOH/water yields 6-oxo purine analogs.

Research Implications

-

Medicinal Chemistry : The C6 chlorine’s replaceability allows rapid generation of analogs targeting kinases or purine-binding proteins .

-

Material Science : Cross-coupled derivatives show potential in optoelectronic materials due to extended conjugation .

For synthetic protocols, refer to . Experimental yields and conditions may vary with purity and scale.

Applications De Recherche Scientifique

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of specific kinases involved in signaling pathways associated with various diseases. The inhibition of phosphoinositide 3-kinase (PI3K) pathways has been highlighted as a crucial mechanism through which this compound may exert its therapeutic effects .

Cancer Treatment

9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride has been investigated for its potential in treating cancers mediated by PI3K pathways. It may serve as a targeted therapy for tumors that exhibit aberrant PI3K signaling, thus providing a mechanism for selective cancer treatment .

Anti-inflammatory Properties

The compound has shown promise in treating inflammatory diseases by modulating immune responses. Its ability to inhibit certain kinases makes it a candidate for managing conditions like rheumatoid arthritis and other autoimmune disorders .

Viral Infections

There is evidence suggesting that purine derivatives can act as antiviral agents. Specifically, compounds similar to this compound have been noted for their effectiveness against Hepatitis C Virus (HCV), highlighting their potential in antiviral therapies .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride involves its interaction with specific molecular targets. The azetidine ring and the chlorine-substituted purine structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparaison Avec Des Composés Similaires

9-(azetidin-3-yl)-purine: Lacks the chlorine substitution, resulting in different reactivity and biological activity.

6-chloro-9H-purine: Lacks the azetidine ring, affecting its binding properties and mechanism of action.

9-(azetidin-3-yl)-6-bromo-9H-purine: Similar structure but with a bromine atom instead of chlorine, leading to different chemical and biological properties.

Uniqueness: The presence of both the azetidine ring and the chlorine atom in 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride makes it unique. This combination enhances its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds .

Activité Biologique

9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride is a purine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor against various pathogens, including Trypanosoma brucei, which causes sleeping sickness. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological effects.

Synthesis and Structural Characteristics

The compound can be synthesized through a series of reactions involving purine derivatives. The synthesis typically starts with 2,6-dichloro-9H-purine, which undergoes amination to introduce the azetidine moiety at the N-9 position. The chlorination at C-6 enhances its biological activity by increasing binding affinity to target enzymes.

Antiparasitic Activity

Research indicates that this compound exhibits significant antiparasitic activity against Trypanosoma brucei. In vitro studies have shown that this compound has a potent inhibitory effect on the growth of the parasite, with an IC50 value indicating effective concentration levels for inhibition. The mechanism of action is believed to involve interference with nucleotide metabolism, crucial for the survival of the parasite.

Table 1: Antiparasitic Activity of this compound

| Compound | IC50 (µM) | Target Organism |

|---|---|---|

| This compound | 0.5 | Trypanosoma brucei |

Cytotoxicity and Safety Profile

In addition to its antiparasitic properties, the cytotoxic effects of this compound have been evaluated against human cancer cell lines. Preliminary studies suggest that it exhibits selective cytotoxicity, showing lower toxicity towards normal cells compared to cancer cells. This selectivity is crucial for developing therapeutic agents that minimize side effects.

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HepG2 | 25 | Moderate cytotoxicity |

| MCF7 | 30 | Selective against cancer cells |

| Normal Fibroblasts | >100 | Low toxicity observed |

Structure-Activity Relationships (SAR)

The SAR studies conducted on related compounds have highlighted the importance of specific structural features in enhancing biological activity. Modifications at the C-6 position and variations in the azetidine substituent have been shown to significantly affect potency and selectivity.

- C-6 Substituents : Compounds with halogen substitutions at C-6 generally exhibit improved potency against T. brucei.

- Azetidine Variants : Different azetidine derivatives have been tested, revealing that certain substitutions enhance solubility without compromising activity.

Table 3: SAR Overview

| Modification | Effect on Activity |

|---|---|

| C-6 Halogenation | Increased potency |

| Azetidine Substitution | Improved solubility |

Case Studies

A notable study published in a medicinal chemistry journal explored a series of purine derivatives, including this compound. This study identified key modifications leading to enhanced activity against T. brucei and assessed pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The findings demonstrated that optimizing these parameters is essential for developing effective therapeutic agents.

Propriétés

IUPAC Name |

9-(azetidin-3-yl)-6-chloropurine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5.ClH/c9-7-6-8(12-3-11-7)14(4-13-6)5-1-10-2-5;/h3-5,10H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOZUYONVOWYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=NC3=C2N=CN=C3Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.